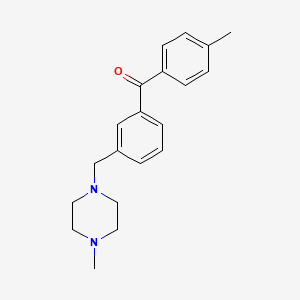

4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone

Description

4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone is a synthetic benzophenone derivative characterized by a benzophenone core substituted with a methyl group at the 4'-position and a 4-methylpiperazinomethyl group at the 3-position. Piperazine moieties are known to enhance solubility and modulate receptor interactions, making them valuable in drug design .

Properties

IUPAC Name |

(4-methylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-6-8-18(9-7-16)20(23)19-5-3-4-17(14-19)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGYMXRHKHHRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643409 | |

| Record name | (4-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-34-6 | |

| Record name | Methanone, (4-methylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Methylbenzophenone Intermediate

The initial key intermediate, 4-methylbenzophenone, is synthesized primarily via Friedel-Crafts acylation. This reaction involves the acylation of toluene or methyl-substituted aromatic compounds with benzoyl chloride in the presence of a Lewis acid catalyst.

| Reagents | Conditions | Yield (%) | References |

|---|---|---|---|

| Benzoyl chloride + Toluene | AlCl3 catalyst, anhydrous conditions | 85-93 |

Process Summary:

- Benzoyl chloride is reacted with toluene under anhydrous conditions using aluminum chloride as a catalyst.

- The reaction proceeds via electrophilic aromatic substitution, yielding 4-methylbenzophenone predominantly.

- The product is purified by recrystallization or distillation to achieve high purity.

Introduction of 4-Methylpiperazinomethyl Group

The critical step in the preparation of 4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone is the attachment of the 4-methylpiperazinomethyl substituent at the 3-position of the benzophenone ring. This is typically achieved by reacting 4-methylbenzophenone derivatives with 4-methylpiperazine or its derivatives under controlled conditions.

- Nucleophilic Substitution: Using halomethyl benzophenone intermediates (e.g., 3-(chloromethyl)-4-methylbenzophenone) reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate.

- Reductive Amination: Condensation of 4-methylbenzophenone with 4-methylpiperazine followed by reduction to form the piperazinomethyl linkage.

Industrial and Laboratory Scale Synthesis Notes

- Solvents: Dimethylformamide (DMF) is commonly used as the reaction medium for nucleophilic substitution due to its polarity and ability to dissolve both reactants.

- Bases: Potassium carbonate is preferred to neutralize generated HCl and promote substitution.

- Purification: Recrystallization from methanol or ethyl acetate is employed to achieve high purity (>99%) of the final compound.

- Impurity Control: Special attention is needed to minimize quaternary salt impurities formed during piperazine substitution steps, which are difficult to remove and affect pharmaceutical-grade purity.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome/Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzoyl chloride, toluene, AlCl3 catalyst | 4-Methylbenzophenone | 85-93% yield |

| 2 | Halomethylation (optional intermediate) | 4-Methylbenzophenone, formaldehyde, HCl | 3-(Chloromethyl)-4-methylbenzophenone | Intermediate for substitution |

| 3 | Nucleophilic substitution | 3-(Chloromethyl)-4-methylbenzophenone, 4-methylpiperazine, K2CO3, DMF | 4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone | High purity after purification |

| 4 | Purification | Recrystallization from methanol or ethyl acetate | Pure final compound | >99% purity achievable |

Research Findings and Process Optimization

- The substitution step is sensitive to reaction temperature and base concentration to avoid side reactions.

- Use of DMF as solvent enhances nucleophilicity of piperazine and solubility of intermediates, improving yield.

- Recrystallization effectively removes quaternary ammonium salt impurities, which can reach up to 30% if uncontrolled.

- The synthetic route is scalable for industrial production of pharmaceutical intermediates, with safety and environmental considerations addressed by solvent recycling and waste treatment protocols.

Chemical Reactions Analysis

4’-Methyl-3-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Methyl-3-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methyl-3-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzophenone core can also participate in photochemical reactions, making it useful in applications requiring light absorption and emission .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in halogenation patterns, substituent positions, and heterocyclic modifications. Below is a comparative analysis:

*Estimated based on structural similarity to analogs.

Key Observations :

- Positional Effects: Substitution at the 3-position (e.g., piperazinomethyl) versus 4'-position alters steric and electronic interactions, impacting binding to biological targets .

- Heterocycles : Replacing piperazine with pyrrolidine or thiomorpholine () modifies hydrogen-bonding capacity and conformational flexibility, influencing pharmacokinetics .

Biological Activity

4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical properties:

- Molecular Formula : C21H26N2O

- Molecular Weight : 322.44 g/mol

- Density : 1.083 g/cm³

- Boiling Point : 470.3ºC

- Flash Point : 194.4ºC

These properties suggest that the compound is stable under various conditions, which is essential for its application in biological studies.

The biological activity of 4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the piperazine moiety enhances its binding affinity to various biological targets, influencing cellular processes such as:

- Signal Transduction : Modulating pathways that control cell communication.

- Gene Expression : Affecting the transcription of specific genes.

- Metabolic Pathways : Altering metabolic functions within cells.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can act as effective antimicrobial agents, inhibiting the growth of various pathogens.

- Opioid Receptor Modulation : The compound has been investigated for its potential effects on opioid receptors, suggesting applications in pain management and addiction treatment.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Studies

- A study conducted on derivatives of benzophenone indicated that the presence of the piperazine ring significantly enhances antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus.

-

Opioid Receptor Interaction

- Research involving binding assays demonstrated that 4'-Methyl-3-(4-methylpiperazinomethyl) benzophenone binds effectively to mu-opioid receptors, with a Ki value indicating moderate affinity. This suggests potential use in developing non-addictive pain relief medications.

Q & A

Q. What synthetic methodologies are recommended for preparing 4'-methyl-3-(4-methylpiperazinomethyl) benzophenone and related analogs?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging anhydrous aluminum chloride (AlCl₃) as a catalyst in nitrobenzene solvent. For example, details a similar synthesis for a fluorophenyl-methylbenzophenone derivative using AlCl₃ and dry nitrobenzene at 80–90°C, followed by steam distillation and recrystallization . Modifications to the substituents (e.g., piperazinomethyl groups) require careful optimization of reaction stoichiometry and purification steps (e.g., sodium hydroxide extraction and ethanol recrystallization) to isolate the target product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine single-crystal X-ray diffraction (SCXRD) for precise bond-length and torsion-angle analysis (e.g., mean plane angle between aromatic rings ≈57° as in ) with ¹H/¹³C NMR spectroscopy to confirm substituent positions . For advanced purity assessment, HPLC with UV detection (e.g., retention time and peak area analysis, as in ) is critical, especially when synthesizing analogs with bioactive moieties .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Functionalization : When grafting the compound onto substrates (e.g., PDMS for cell studies), control benzophenone surface concentration via diffusion modeling. highlights that drying time (≥60 minutes) stabilizes surface concentration, minimizing oxygen interference during free-radical polymerization .

- Dose-Response Optimization : Use computational predictions (e.g., finite difference methods) to correlate solvent interactions (e.g., halogenated vs. alcoholic solvents) with vibrational shifts in carbonyl groups, as demonstrated for benzophenone derivatives in .

Q. How can structural modifications enhance the compound’s bioactivity (e.g., antifungal or anti-inflammatory properties)?

- Methodological Answer :

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., fluoro at the 4-position) to modulate electron density at the carbonyl group, which impacts hydrogen-bonding interactions (e.g., O–H⋯O stabilization in crystal structures, ) .

- Piperazine Optimization : Replace the 4-methylpiperazine group with substituted pyridines (e.g., 4-hydroxypicolinoyl in ) to improve metabolic stability and lipophilicity, as seen in benzoylpiperidine derivatives .

Q. How should researchers resolve contradictions in carcinogenicity data (e.g., in vitro vs. in vivo findings)?

- Methodological Answer :

- Mechanistic Studies : Employ human cytochrome P450-expressing cell lines (e.g., ) to assess metabolite-induced DNA damage (e.g., 4-hydroxybenzophenone’s estrogenic activity) .

- Species-Specific Modeling : Use in silico tools to predict interspecies metabolic differences, as benzophenone’s tumorigenicity in rodents () may not directly translate to humans due to divergent CYP450 activity .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in benzophenone-based photopolymerization assays?

Q. How can computational models complement experimental data for this compound’s solvation behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.